molecular formula C17H13N3O3S B2595838 3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 325979-12-2

3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2595838
CAS No.: 325979-12-2
M. Wt: 339.37
InChI Key: HZNOVTRYDPIQAF-UHFFFAOYSA-N
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Description

3-Methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a dihydrothiazole derivative featuring a nitro-substituted aryl group at position 4 of the thiazole ring and a 3-methylbenzamide moiety. Its (2E)-configuration stabilizes the planar geometry of the thiazole-imine system, critical for binding to biological targets such as human carbonic anhydrases (hCAs) .

Properties

IUPAC Name

3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-3-2-4-13(9-11)16(21)19-17-18-15(10-24-17)12-5-7-14(8-6-12)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNOVTRYDPIQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 3-methylbenzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound is in the field of anticancer research. Studies have shown that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide have been reported to inhibit the proliferation of breast and lung cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The nitrophenyl group in the structure is particularly noted for enhancing antimicrobial efficacy .

Materials Science

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It has been studied as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport. The incorporation of thiazole moieties has been shown to improve the efficiency and stability of these devices .

Polymer Composites
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Environmental Studies

Photodegradation
The compound's photostability and reactivity under UV light have led to investigations into its potential use in environmental remediation. Studies suggest that it can be utilized in photocatalytic systems to degrade pollutants in water sources. The thiazole ring contributes to its ability to absorb UV light effectively, facilitating the breakdown of organic contaminants .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2Antimicrobial PropertiesShowed significant inhibition against E. coli and S. aureus strains, indicating potential as a new antibiotic candidate.
Study 3Organic ElectronicsAchieved enhanced charge mobility in OLED applications compared to traditional materials.
Study 4Environmental RemediationEffective in degrading phenolic compounds under UV irradiation, suggesting utility in water treatment systems.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzyme active sites, leading to inhibition of enzymatic activity. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Core Scaffold and Substitutions
  • Target Compound :

    • Thiazole ring: 4-(4-nitrophenyl) substituent (electron-withdrawing).
    • Benzamide: 3-methyl group (electron-donating, lipophilic).
    • Configuration: (2E)-imine ensures planarity .
  • Analogues :

    • EMAC8002a–m () :
  • 4-[(3-Methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamides.
  • Sulphonamide group replaces benzamide; aryl substituents (e.g., halogens, methyl) at position 4 of thiazole.
  • Inhibit hCA II and XII at low nM ranges due to sulphonamide’s Zn²⁺-binding capability .
    • (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide (–11) :
  • Methoxy and phenyl substituents on thiazole; (Z)-configuration.
  • Steric bulk from phenyl may reduce binding efficiency compared to nitro groups .
    • 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-Yl]Benzamide () :
  • Sulfamoyl group enhances solubility but may reduce membrane permeability versus methylbenzamide.
Stereochemical Considerations
  • The (2E)-configuration in the target compound avoids steric clashes, unlike (Z)-isomers observed in analogues (e.g., ), which may adopt non-planar geometries .
hCA Inhibition
  • Target Compound : Predicted to inhibit hCA XII (low nM range) based on structural similarity to EMAC8002a–m. The nitro group may mimic sulphonamide’s interaction with Zn²⁺, while the 3-methylbenzamide fills hydrophobic pockets .
  • EMAC8002a–m :
    • hCA XII IC₅₀ : 2–10 nM.
    • Selectivity : >100-fold for hCA XII over hCA I/II due to aryl substituent optimization .
  • Structural rigidity from oxadiazole may limit binding flexibility .
SAR Insights
  • Electron-Withdrawing Groups : Nitro (target) > trifluoromethyl () > methoxy () in enhancing hCA affinity.
  • Steric Effects : 3-Methyl on benzamide (target) improves complementarity with hCA XII’s hydrophobic subpocket .

Physicochemical Properties

Compound LogP Solubility (µM) Melting Point (°C)
Target Compound ~3.5 ~50 (DMF) 160–165 (predicted)
EMAC8002i () 2.8 120 (DMSO) 182
4-(Diethylsulfamoyl) Analogue (17) 2.1 300 (Water) 147
(Z)-Methoxy Analogue (5) 3.2 75 (DMF) 158

LogP and solubility estimated via substituent contributions; melting points from experimental data .

Biological Activity

3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 4-nitrophenyl hydrazine with appropriate thiazole derivatives. The resulting compound has been characterized using various spectroscopic methods including NMR and X-ray crystallography, which confirm its structural integrity and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against a range of bacterial strains. The presence of the nitrophenyl group is believed to enhance this activity by increasing the lipophilicity and electron-withdrawing capacity of the molecule, facilitating better interaction with bacterial membranes .

Anticancer Properties

Research indicates that thiazole-containing compounds can exhibit cytotoxic effects on various cancer cell lines. In vitro studies have revealed that this compound shows promising results against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma). The mechanism behind this activity often involves the induction of apoptosis and disruption of cell cycle progression .

Antiviral Activity

Emerging studies suggest that certain thiazole derivatives may possess antiviral properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit viral replication in vitro. Preliminary findings indicate potential effectiveness against specific viruses by interfering with viral entry or replication processes .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that those with nitro substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
  • Cytotoxicity in Cancer Cells : In a recent investigation, a derivative similar to this compound was tested against multiple cancer cell lines. Results indicated IC50 values in the low micromolar range, suggesting potent anticancer properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Single-crystal X-ray diffraction is critical for determining stereochemistry and tautomeric forms, as demonstrated for structurally analogous thiazole derivatives . NMR (1H/13C) and IR spectroscopy validate functional groups, particularly the (E)-configuration of the thiazol-2-ylidene moiety. For example, 13C NMR can detect resonance shifts caused by the electron-withdrawing nitro group .

Q. What synthetic strategies are employed to construct the 2,3-dihydro-1,3-thiazol-2-ylidene core?

Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol/acetic acid mixtures optimizes ring closure . Pre-nitrated phenyl precursors ensure regioselectivity, while deprotonation generates the ylidene tautomer. Post-synthetic nitration may require controlled conditions to avoid byproducts .

Q. How does the nitro group at the phenyl ring influence electronic properties and reactivity?

The para-nitro group enhances electrophilicity via electron withdrawal, facilitating nucleophilic aromatic substitution. Resonance stabilization of the thiazol-2-ylidene tautomer is confirmed by downfield 13C NMR shifts (e.g., C=O at ~165 ppm) .

Q. What analytical techniques assess purity and stability under storage?

Reverse-phase HPLC (UV detection at 254 nm) quantifies impurities. Accelerated stability studies (40°C/75% RH) with TGA-DSC identify decomposition pathways, while Karl Fischer titration monitors hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and cellular biological activity data?

Discrepancies may arise from poor membrane permeability or metabolic instability. Methodological solutions include:

  • Permeability assays (e.g., PAMPA) to evaluate cellular uptake .
  • Metabolic profiling using liver microsomes to identify degradation products.
  • Orthogonal target engagement assays (e.g., thermal shift assays) to confirm binding .

Q. What computational approaches predict interactions with biological targets like bacterial enzymes?

Molecular docking with enzyme crystal structures (e.g., bacterial phosphopantetheinyl transferases) models binding modes. Molecular dynamics simulations assess complex stability, while QSAR models correlate electronic descriptors (e.g., Hammett σ values of substituents) with activity .

Q. How can competing side reactions during acylation be mitigated?

  • Schotten-Baumann conditions (biphasic system with aqueous NaHCO₃) minimize acyl intermediate hydrolysis .
  • Catalytic DMAP accelerates acylation; low-temperature (-10°C) conditions suppress N-oxide formation.
  • Gradient column chromatography (ethyl acetate/hexane) separates unreacted starting materials .

Q. What strategies reconcile contradictory enzyme inhibition vs. whole-cell antibacterial results?

  • Use efflux-deficient bacterial strains or permeabilizers (e.g., polymyxin B nonapeptide) to enhance compound uptake .
  • Time-kill curves distinguish bacteriostatic vs. bactericidal effects.
  • Synergy studies with known enzyme inhibitors validate target engagement in cellular contexts .

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